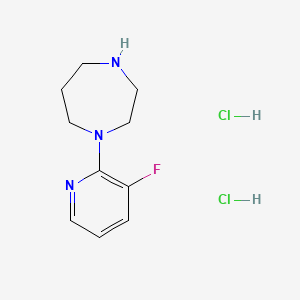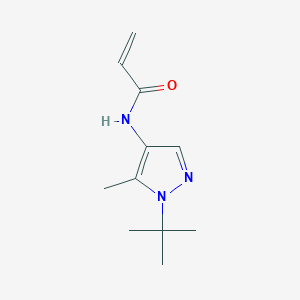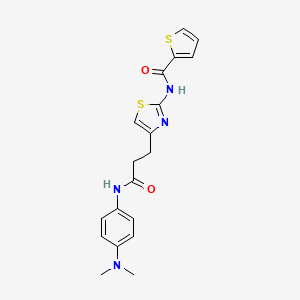
1-(3-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride” is a compound that contains a fluoropyridine moiety. Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Synthesis Analysis
The synthesis of fluoropyridines is a topic of interest in the field of chemistry . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a fluoropyridine ring attached to a diazepane ring. Fluoropyridines have interesting properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .Chemical Reactions Analysis
The chemical reactions involving fluoropyridines can be complex due to their reduced basicity and reactivity compared to their chlorinated and brominated analogues .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Fluorinated compounds often play a crucial role in drug discovery. Researchers have explored the synthesis of fluoropyridines as potential lead structures for novel pharmaceuticals. The unique properties of fluorine atoms can enhance drug efficacy, metabolic stability, and bioavailability. In particular, 1-(3-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride could serve as a scaffold for designing new drugs with improved properties .
Radiolabeling for Imaging
The introduction of fluorine-18 (18F) into pyridine rings allows for the development of imaging agents used in positron emission tomography (PET). These agents help visualize biological processes in vivo. Researchers have investigated synthetic routes to prepare 18F-substituted pyridines, including derivatives of our compound of interest. Such radiolabeled compounds are valuable tools for studying disease pathways and monitoring treatment responses .
Agrochemicals and Crop Protection
Fluorine-containing substituents have been successfully incorporated into aromatic rings of agrochemicals. These compounds exhibit improved properties such as increased stability, reduced toxicity, and enhanced bioactivity. While specific applications of this compound in crop protection remain to be explored, its fluorine substitution could contribute to the development of novel herbicides or pesticides .
Materials Science
Fluorinated compounds find applications in materials science due to their unique electronic properties. Researchers have investigated the use of fluoropyridines in the design of functional materials, such as organic semiconductors, liquid crystals, and luminescent materials. Our compound may serve as a building block for constructing novel materials with tailored properties .
Chemical Biology
Fluorine-containing compounds are valuable tools in chemical biology. Researchers use them to probe biological processes, study protein-ligand interactions, and develop selective inhibitors. While specific studies on this compound are limited, its fluorine substituent could make it an interesting candidate for chemical biology investigations .
Synthetic Methodology
The synthesis of fluoropyridines remains a challenging task. Researchers have explored various methods, including Umemoto and Balts-Schiemann reactions, to introduce fluorine atoms into pyridine rings. Understanding the synthetic routes for compounds like ours contributes to the broader field of fluorine chemistry and provides insights for future applications .
Orientations Futures
Propriétés
IUPAC Name |
1-(3-fluoropyridin-2-yl)-1,4-diazepane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3.2ClH/c11-9-3-1-5-13-10(9)14-7-2-4-12-6-8-14;;/h1,3,5,12H,2,4,6-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJIFHKVDGNGAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=CC=N2)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B3015126.png)
![(1-(4-chlorophenyl)cyclopentyl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B3015129.png)


![2-chloro-N-[2-(phenylsulfanyl)phenyl]propanamide](/img/structure/B3015132.png)
![N-Methyl-1-[(2R,3R)-3-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B3015133.png)


![6-(4-bromophenyl)-2-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B3015138.png)
![4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B3015140.png)

![Spiro[2.3]hexan-5-ylmethanamine hydrochloride](/img/structure/B3015144.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B3015147.png)